molecular formula C19H19N3OS B2726725 (Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one CAS No. 476293-22-8

(Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one

Cat. No. B2726725
CAS RN: 476293-22-8
M. Wt: 337.44
InChI Key: JSUBEKSQHNZZRZ-UDWIEESQSA-N
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Description

(Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one, commonly known as MBTH, is a thiazolidinone derivative that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. MBTH exhibits a wide range of biological and chemical properties, making it a promising candidate for drug discovery and other applications.

Scientific Research Applications

Bioactivity of Thiazolidin-4-Ones

Thiazolidin-4-ones, including compounds like (Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one, are recognized for their broad pharmacological activities. A review by Mech, Kurowska, and Trotsko (2021) highlighted the recent scientific reports on the biological activities of thiazolidin-4-ones, demonstrating their potential in antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral applications. The study emphasized the influence of substituents on the molecules' bioactivity, suggesting that structural optimization of thiazolidin-4-one derivatives could yield more efficient drug agents [Mech, Kurowska, & Trotsko, 2021].

Medicinal Perspective of Thiazolidinediones

Singh et al. (2022) reviewed the medicinal applications of 2,4-thiazolidinediones (TZDs), illustrating the scaffold's versatility in synthesizing lead molecules against various disorders. This review detailed the antimicrobial, anticancer, and antidiabetic properties of TZD-based agents, including drugs either under clinical development or in the market. The review also discussed synthetic methodologies for the TZD core, highlighting the importance of N-3 and C-5 substitutions for biological activity [Singh et al., 2022].

Synthetic Development and Green Methodologies

Santos, Jones Junior, and Silva (2018) explored the synthetic development of 1,3-thiazolidin-4-ones and their derivatives, noting their pharmacological significance. The review covered historical to contemporary synthesis methods, including green chemistry approaches, demonstrating the compounds' potential against various diseases. This study underscores the continued interest in thiazolidin-4-one nuclei for medicinal chemistry [Santos, Jones Junior, & Silva, 2018].

Thiazolidinediones as PTP 1B Inhibitors

Verma, Yadav, and Thareja (2019) focused on the application of TZDs as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, relevant for managing type 2 diabetes mellitus (T2DM). The review summarized advancements in the structural framework of TZD scaffolds to design potent PTP 1B inhibitors, highlighting a specific TZD scaffold with potent activity (IC50 1.1 µM). This review emphasizes the importance of Z-configuration in designing ligands with optimum activity [Verma, Yadav, & Thareja, 2019].

Biological Applications of Saturated Five-Membered Thiazolidines

Sahiba et al. (2020) reviewed the synthesis and pharmacological activity of thiazolidine motifs, highlighting their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. This comprehensive review discussed synthetic approaches, including multicomponent and green chemistry reactions, to enhance selectivity, purity, and pharmacokinetic activity of thiazolidine derivatives. The study underscores the therapeutic and pharmaceutical potential of these compounds [Sahiba et al., 2020].

properties

IUPAC Name

(2Z)-5-[(4-methylphenyl)methyl]-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-3-7-15(8-4-13)11-17-18(23)21-19(24-17)22-20-12-16-9-5-14(2)6-10-16/h3-10,12,17H,11H2,1-2H3,(H,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBEKSQHNZZRZ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one

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